3-Amino-1-(4-isopropoxyphenyl)propan-1-ol
Description
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol is an organic compound characterized by its phenyl ring substituted with an isopropoxy group and an amino group attached to a propane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
3-amino-1-(4-propan-2-yloxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9,12,14H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHIMPKCYKDBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding nitro compounds or through the amination of appropriate intermediates. One common method involves the reaction of 4-isopropoxyphenylacetic acid with ammonia under high-pressure conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may involve multiple steps, including purification and separation techniques to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Scientific Research Applications
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophilic centers, while the isopropoxy group can influence the compound's solubility and reactivity.
Comparison with Similar Compounds
3-Amino-3-(4-isopropoxyphenyl)propanoic acid
4-Isopropoxyphenylacetic acid
3-Amino-1-(4-methoxyphenyl)propan-1-ol
Uniqueness: 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol is unique due to its specific structural features, which influence its chemical reactivity and biological activity. The presence of the isopropoxy group enhances its lipophilicity, making it more suitable for certain applications compared to similar compounds.
Biological Activity
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article explores its biological activity, including its mechanisms of action, effects on different cell lines, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features an amino group and a phenolic component, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the amino group enhances its binding affinity to specific receptors or enzymes, potentially modulating biochemical pathways involved in cellular signaling and proliferation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Moderate cytotoxicity |
| HeLa (Cervical Cancer) | 12.8 | Significant growth inhibition |
| A549 (Lung Cancer) | 18.5 | Moderate cytotoxicity |
These results suggest that the compound may serve as a potential lead for the development of new anticancer agents.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. Studies have shown that it can reduce oxidative stress in neuronal cell cultures, potentially offering protective benefits against neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15.2 µM. This study highlights the compound's potential as a chemotherapeutic agent.
Case Study 2: Neuroprotection in SH-SY5Y Cells
Another study focused on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage.
Research Findings
Research has consistently shown that compounds with similar structures often exhibit diverse biological activities. For instance, derivatives of phenolic compounds have been linked to various pharmacological effects, including anti-inflammatory and antioxidant activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
